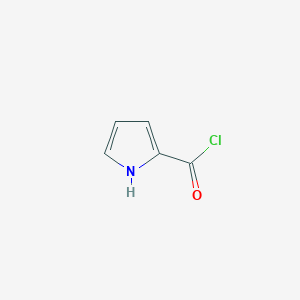

Pyrrole-2-carbonyl chloride

Descripción

The exact mass of the compound Pyrrole-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrrole-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrole-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrrole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5(8)4-2-1-3-7-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGNNBCWQOIVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279546 | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-82-7 | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2E2Q75PV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Pyrrole-2-carbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Pyrrole-2-carbonyl Chloride

Pyrrole-2-carbonyl chloride stands as a pivotal intermediate in the landscape of medicinal chemistry and materials science. Its intrinsic value is derived from the pyrrole scaffold, a privileged heterocycle found in a vast array of biologically active compounds, and the highly reactive acyl chloride functionality, which serves as a versatile handle for molecular elaboration. This guide provides an in-depth technical exploration of the synthesis of pyrrole-2-carbonyl chloride from its carboxylic acid precursor, offering field-proven insights into the critical process parameters, mechanistic underpinnings, and practical considerations essential for successful and reproducible outcomes.

Foundational Principles: Chlorinating Agents and the Pyrrole Nucleus

The conversion of pyrrole-2-carboxylic acid to its corresponding acyl chloride is a classical transformation in organic synthesis. The primary challenge lies in the inherent reactivity of the pyrrole ring, which is susceptible to polymerization under the acidic conditions generated during the reaction, particularly when using aggressive chlorinating agents.[1] Therefore, the choice of reagent and the meticulous control of reaction conditions are paramount to achieving high yields and purity.

Two principal reagents are commonly employed for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Each presents a distinct profile of reactivity, byproducts, and handling requirements, which will be discussed in detail.

Methodologies for Synthesis: A Comparative Analysis

The Thionyl Chloride Route: A Potent but Potentially Problematic Approach

Thionyl chloride is a powerful and cost-effective chlorinating agent.[2][3] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][4]

Reaction Mechanism with Thionyl Chloride:

Caption: Mechanism of acyl chloride formation using thionyl chloride.

While effective for many carboxylic acids, the use of thionyl chloride with pyrrole-2-carboxylic acid requires careful consideration. The generation of HCl can lead to the acid-catalyzed polymerization of the electron-rich pyrrole ring, resulting in the formation of intractable tars and a significant reduction in yield.[1]

Experimental Protocol: Thionyl Chloride Method

A representative procedure for a substituted pyrrole involves the use of neat thionyl chloride.[5]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend the substituted pyrrole-2-carboxylic acid in neat thionyl chloride.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Causality Behind Experimental Choices:

-

Neat Thionyl Chloride: Using thionyl chloride as both the reagent and the solvent drives the reaction to completion.

-

Reflux: The elevated temperature accelerates the rate of reaction.

-

Gas Trap: Essential for safely neutralizing the toxic and corrosive gaseous byproducts.

The Oxalyl Chloride Route: A Milder and More Selective Alternative

Oxalyl chloride is a milder and often more selective chlorinating agent compared to thionyl chloride.[6] The reaction typically proceeds at or below room temperature and the byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, simplifying purification.[7]

Reaction Mechanism with Oxalyl Chloride (with catalytic DMF):

The reaction with oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species.

Caption: Catalytic cycle with oxalyl chloride and DMF.

For sensitive substrates like pyrrole-2-carboxylic acid, the oxalyl chloride method often provides superior results. In the synthesis of 4-fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride, the use of oxalyl chloride in dichloromethane at room temperature resulted in a quantitative yield, whereas methods involving thionyl chloride or oxalyl chloride with catalytic DMF led to the formation of significant side products.[5]

Experimental Protocol: Oxalyl Chloride Method

The following is a detailed protocol adapted from the synthesis of a substituted pyrrole-2-carbonyl chloride.[5]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend pyrrole-2-carboxylic acid in anhydrous dichloromethane.

-

Reagent Addition: Add oxalyl chloride dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction can be monitored by the cessation of gas evolution and TLC analysis.

-

Work-up: The resulting clear solution is concentrated under reduced pressure to afford the crude pyrrole-2-carbonyl chloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Oxalyl chloride reacts violently with water.[6] Maintaining a dry environment is crucial for both safety and reaction efficiency.

-

Room Temperature: The milder reactivity of oxalyl chloride allows the reaction to proceed efficiently without the need for heating, which can minimize side reactions.

-

Dichloromethane as Solvent: An inert solvent that is suitable for this reaction and is easily removed during work-up.

Data Presentation: A Comparative Overview

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Conditions | Neat, reflux | Dichloromethane, room temperature |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Advantages | Cost-effective, powerful | Milder, cleaner reaction, volatile byproducts |

| Disadvantages | Harsh conditions, potential for polymerization | Higher cost, moisture sensitive |

| Yield (for substituted pyrroles) | Variable, prone to side products[5] | Quantitative[5] |

Purification and Characterization

Pyrrole-2-carbonyl chloride is often a moisture-sensitive compound and is typically used in the subsequent reaction step without extensive purification.[8] If purification is necessary, it can be challenging due to the compound's reactivity.

-

Purification: For some acyl chlorides, distillation under reduced pressure can be employed.[9] However, given the potential for thermal decomposition, this must be approached with caution. Recrystallization from a non-polar solvent may be a viable alternative for solid derivatives.

-

Characterization: The structure of pyrrole-2-carbonyl chloride and its derivatives can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The spectrum of a substituted pyrrole-2-carbonyl chloride showed characteristic signals for the pyrrole ring protons.[5] For the parent compound, one would expect distinct signals for the protons at the 3, 4, and 5 positions, as well as the N-H proton.

-

¹³C NMR: The carbonyl carbon typically appears in the downfield region of the spectrum.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride is expected, typically in the range of 1750-1800 cm⁻¹.

-

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive and toxic reagents that react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thionyl Chloride: Releases toxic gases (SO₂ and HCl) upon reaction. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize these byproducts.

-

Oxalyl Chloride: Also releases toxic gases (CO, CO₂, and HCl). It is a lachrymator and is severely irritating to the respiratory tract.[6]

Conclusion and Future Perspectives

The synthesis of pyrrole-2-carbonyl chloride from pyrrole-2-carboxylic acid is a critical transformation for the development of novel pharmaceuticals and materials. While both thionyl chloride and oxalyl chloride can effect this conversion, the milder and more selective nature of oxalyl chloride often makes it the reagent of choice, particularly for sensitive pyrrole substrates. A thorough understanding of the reactivity of the pyrrole nucleus and the properties of the chlorinating agents is essential for optimizing reaction conditions and achieving high yields of the desired product. Future research may focus on developing even milder and more environmentally benign methods for this important transformation.

References

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. (2021-03-30). [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). [Link]

-

Pyrrole-2-carbonyl chloride | C5H4ClNO | CID 224558. PubChem. [Link]

-

New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. (2010-08-09). [Link]

-

Synthesis of sulfenyl dipyrroles via reaction of alpha-free pyrroles with thionyl chloride. Canadian Science Publishing. (2020-09-02). [Link]

- Process for the preparation of oxalyl chloride.

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. (2012-07-20). [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

13C NMR spectra of N-tosyl pyrrole. ResearchGate. [Link]

- Process for the preparation of thionyl chloride.

- Recovery of pyrrole.

-

Pyrrole. Wikipedia. [Link]

-

Making Acid Chlorides Using SOCl2 and A Carboxylic Acid (Rxn & Mechanism). YouTube. (2017-12-26). [Link]

-

Oxalyl Chloride. Organic Syntheses. [Link]

-

Pyrrole. Organic Syntheses. [Link]

-

Procedure. Organic Syntheses. [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

- Purification of crude pyrroles.

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. (2023-12-05). [Link]

- Synthesis of pyrrole-2-carbonitriles.

- Process for the production of oxalyl chloride.

-

Stoichiometry of Carboxylic Acid and SOCl2?. ResearchGate. (2019-09-30). [Link]

- Process for the purification of crude pyrroles.

-

Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]

- Method for purifying acid chlorides.

-

Oxalyl Chloride. Common Organic Chemistry. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxalyl Chloride [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Pyrrole-2-carbonyl chloride | 5427-82-7 | Benchchem [benchchem.com]

- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Pyrrole-2-carbonyl Chloride Formation with Thionyl Chloride

Abstract

Pyrrole-2-carbonyl chloride is a pivotal intermediate in synthetic organic chemistry, serving as a highly reactive building block for the introduction of the pyrrole-2-carbonyl moiety into a diverse range of molecules, particularly in the synthesis of pharmacologically active compounds. Its preparation from the corresponding carboxylic acid is most effectively achieved using thionyl chloride (SOCl₂). This guide provides a comprehensive exploration of the underlying reaction mechanisms, both uncatalyzed and catalyzed, offers field-proven experimental protocols, and discusses critical process parameters and safety considerations. The narrative is grounded in established chemical principles to provide a self-validating framework for laboratory application.

Introduction: The Strategic Importance of Pyrrole-2-carbonyl Chloride

The pyrrole ring is a privileged scaffold in medicinal chemistry. The conversion of the relatively stable pyrrole-2-carboxylic acid to its highly reactive acyl chloride derivative, pyrrole-2-carbonyl chloride, unlocks a vast synthetic potential. This transformation enables facile nucleophilic acyl substitution reactions, allowing for the formation of amides, esters, and ketones, which are crucial linkages in many drug candidates. The reagent of choice for this conversion is thionyl chloride, valued for its efficacy and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies product isolation.[1] The reaction's efficiency can be significantly enhanced through catalysis, typically with N,N-dimethylformamide (DMF), which alters the mechanistic pathway in a favorable manner.[2][3][4]

The Core Reaction Mechanism: Uncatalyzed Pathway

In the absence of a catalyst, the reaction between a carboxylic acid and thionyl chloride proceeds through a well-established multi-step mechanism. This pathway relies on the conversion of the carboxylic acid's hydroxyl group into a superior leaving group.[5][6]

Mechanism Breakdown:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[6]

-

Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate and the expulsion of a chloride ion.

-

Deprotonation: The previously expelled chloride ion acts as a base, deprotonating the intermediate to yield a neutral acyl chlorosulfite. This step is critical as it transforms the hydroxyl group into a much better leaving group.[6]

-

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.

-

Product Formation & Byproduct Elimination: A tetrahedral intermediate is formed, which subsequently collapses. The carbonyl double bond is reformed, leading to the elimination of the leaving group, which readily decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The concurrently formed HCl is also released as a gas.[7] This decomposition drives the reaction to completion according to Le Châtelier's principle.

Caption: Formation of the Vilsmeier reagent from DMF and SOCl₂.

Reaction with Pyrrole-2-Carboxylic Acid

The Vilsmeier reagent is a much more potent electrophile than thionyl chloride itself.

-

Attack by Carboxylate: Pyrrole-2-carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intermediate Formation: A new intermediate is formed.

-

Acyl Chloride Formation and Catalyst Regeneration: This intermediate is unstable and collapses to form the desired pyrrole-2-carbonyl chloride, releasing carbon dioxide and regenerating the DMF catalyst. This regeneration of DMF is what makes the process catalytic.

This catalytic pathway is generally preferred as it avoids the high temperatures that might be required for the uncatalyzed reaction, thus preventing potential side reactions and decomposition of the sensitive pyrrole ring.

Field-Proven Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of pyrrole-2-carbonyl chloride, which is often generated and used in situ due to its moisture sensitivity and reactivity.

WARNING: This procedure involves hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and a lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Pyrrole-2-carboxylic acid | 111.10 | 5.00 g | 45.0 mmol | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 4.9 mL (7.9 g) | 66.6 mmol | 1.5 |

| Anhydrous Toluene | - | 50 mL | - | - |

| N,N-dimethylformamide (DMF) | 73.09 | 0.1 mL | ~1.3 mmol | 0.03 (catalytic) |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (N₂ or Ar) inlet

-

Heating mantle or oil bath with temperature control

Step-by-Step Methodology

-

Apparatus Setup: Assemble the glassware and flame-dry it under a vacuum, then allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar) to ensure anhydrous conditions.

-

Reagent Charging: To the three-neck flask, add pyrrole-2-carboxylic acid (5.00 g) and a magnetic stir bar. Add anhydrous toluene (50 mL) to create a suspension.

-

Catalyst Addition: Add a catalytic amount of DMF (0.1 mL) to the suspension with stirring.

-

Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (4.9 mL). Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes. The addition is exothermic, and a steady evolution of gas (HCl, SO₂) will be observed. Maintain the temperature near ambient or slightly cool with a water bath if necessary.

-

Reaction Progression: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (for toluene, ~110 °C) and maintain for 2-3 hours. The reaction is typically complete when the gas evolution ceases and the solid carboxylic acid has fully dissolved, resulting in a clear solution.

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature. The excess thionyl chloride and the toluene solvent can be removed under reduced pressure (rotary evaporation). CAUTION: Ensure the vacuum pump is protected from corrosive gases with a cold trap and/or a base trap.

-

Product Status: The resulting crude pyrrole-2-carbonyl chloride is typically a dark oil or low-melting solid. Due to its high reactivity and moisture sensitivity, it is most often used immediately in the subsequent synthetic step without further purification. The solution in the reaction solvent can also be used directly after cooling.

Critical Process Parameters and Causality

| Parameter | Experimental Choice & Rationale | Potential Issues & Mitigation |

| Solvent | Anhydrous, non-protic solvents like Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF) are used. Toluene is often preferred for its higher boiling point, which facilitates driving the reaction to completion. | The presence of water will hydrolyze thionyl chloride and the product. Ensure all reagents and glassware are scrupulously dry. |

| Stoichiometry | A slight excess of thionyl chloride (1.2-2.0 equivalents) is used to ensure complete conversion of the carboxylic acid. | A large excess can complicate removal and may lead to side reactions. The excess is removed by evaporation under reduced pressure. |

| Temperature | Initial addition is often done at 0 °C or room temperature to control the exotherm and gas evolution. The reaction is then heated to reflux to ensure completion. | Uncontrolled addition can lead to a dangerous pressure buildup. Overheating for extended periods may cause decomposition of the pyrrole ring, leading to tar formation. |

| Catalyst | A catalytic amount of DMF (1-5 mol%) is sufficient. | Using DMF as a solvent is unnecessary and can lead to the formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a byproduct. [4] |

Safety and Byproduct Considerations

The primary safety concerns are the handling of thionyl chloride and the evolution of corrosive and toxic gases (HCl and SO₂). All operations must be conducted within a fume hood, and the gas outlet must be connected to a scrubber.

A significant, often overlooked, toxicological concern is the potential formation of dimethylcarbamoyl chloride (DMCC) when DMF is used as a catalyst with chlorinating agents like thionyl chloride. [4]DMCC is a suspected human carcinogen. While formed in small amounts, its presence necessitates careful handling of the reaction mixture and waste. It is recommended to assess for the presence of DMCC in process development and take appropriate containment measures.

Conclusion

The synthesis of pyrrole-2-carbonyl chloride via thionyl chloride is a robust and indispensable transformation for chemists in research and drug development. A thorough understanding of the dual mechanistic pathways—the uncatalyzed route and the more efficient DMF-catalyzed Vilsmeier reagent pathway—is essential for optimizing reaction conditions and ensuring procedural safety. By carefully controlling parameters such as solvent purity, temperature, and reagent stoichiometry, and by remaining vigilant about the associated hazards, scientists can reliably access this valuable synthetic intermediate for the advancement of their chemical programs.

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

- Beh, M. H. R., Smith, C. D., Robertson, K. N., & Thompson, A. (2020). Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride.Canadian Journal of Chemistry.

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

-

SOCl2 Reaction with Carboxylic Acids. (2023). Chemistry Steps. [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

- Synthesis of pyrrole-2-carbonitriles. (2005).

-

Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Fan, R., & Ye, F. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2021). Royal Society of Chemistry.

-

Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. [Link]

-

Levin, D. (1996). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development. [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). ResearchGate. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Chemical properties and reactivity profile of Pyrrole-2-carbonyl chloride

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrrole-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrrole-2-carbonyl chloride

Pyrrole-2-carbonyl chloride is a pivotal reagent in modern organic synthesis, acting as a versatile and highly reactive building block.[1] Its structure, which combines an aromatic pyrrole ring with a reactive acyl chloride moiety, makes it an indispensable intermediate for introducing the pyrrole-2-carbonyl group into a wide range of molecular architectures.[2] This capability is particularly crucial in the fields of medicinal chemistry and materials science.

The pyrrole heterocycle is a core component of numerous natural products and synthetic compounds with significant biological activity.[3] Consequently, Pyrrole-2-carbonyl chloride serves as a direct gateway to C-2 acylated pyrroles, which are precursors for a diverse array of derivatives.[1] Its application is prominent in the synthesis of complex pharmaceuticals, including potent antibacterial agents that target DNA gyrase, as well as agrochemicals and specialty polymers.[1][4] This guide provides an in-depth exploration of its synthesis, chemical properties, and extensive reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis: Forging the Reactive Intermediate

The most reliable and conventional methods for synthesizing Pyrrole-2-carbonyl chloride begin with the oxidation of pyrrole-2-carboxylic acid. The conversion of the relatively stable carboxylic acid into the highly reactive acyl chloride is typically achieved using standard chlorinating agents. The choice between these agents often depends on the desired reaction scale, sensitivity of other functional groups, and purification strategy.

Key Synthetic Pathways

-

Thionyl Chloride (SOCl₂): A well-established method involves reacting pyrrole-2-carboxylic acid with thionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[1] To prevent potential degradation of the acid-sensitive pyrrole ring, the reaction is often conducted in an inert solvent, such as dimethoxyethane, sometimes under reflux. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[1]

-

Oxalyl Chloride ((COCl)₂): Often the preferred reagent, oxalyl chloride is highly efficient and operates under milder conditions than thionyl chloride.[1][4] This method is favored for its clean reaction profile, as all byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are gaseous.[1] The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) at or below room temperature. As with thionyl chloride, catalytic DMF can be employed. However, it is noteworthy that in some cases, particularly with substituted pyrroles, using DMF with oxalyl chloride can lead to the formation of unidentified side products.[4]

Caption: Synthetic conversion of Pyrrole-2-carboxylic acid.

Physicochemical Properties and Handling

Understanding the physical properties of Pyrrole-2-carbonyl chloride is essential for its safe handling, storage, and use in reactions. Its high reactivity, particularly its moisture sensitivity, dictates stringent storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNO | [5][6] |

| Molecular Weight | 129.54 g/mol | [5][6] |

| Appearance | Light brown amorphous solid | [4] |

| Melting Point | 86 °C | [5] |

| Boiling Point | 239.6 °C | [5] |

| Storage | Store at 2°C - 8°C in an airtight container | [1][5] |

Stability and Handling Protocols

-

Moisture Sensitivity: Pyrrole-2-carbonyl chloride readily undergoes hydrolysis upon exposure to atmospheric moisture, converting back to the less reactive pyrrole-2-carboxylic acid.[1] This degradation not only consumes the reagent but can introduce acidic impurities into the reaction mixture. Therefore, it is imperative to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and glassware.

-

Storage: The compound must be stored in tightly sealed containers in a refrigerator (2°C - 8°C) to minimize degradation.[1][5]

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8]

Reactivity Profile: A Tale of Two Moieties

The reactivity of Pyrrole-2-carbonyl chloride is dominated by two key features: the highly electrophilic acyl chloride group and the electron-rich aromatic pyrrole ring.

Nucleophilic Acyl Substitution: The Core Reactivity

The primary mode of reactivity for Pyrrole-2-carbonyl chloride is nucleophilic acyl substitution.[1] The powerful electron-withdrawing effect of the carbonyl oxygen and the inductive effect of the chlorine atom make the carbonyl carbon highly electrophilic and thus an excellent target for a wide variety of nucleophiles.[1] The reaction proceeds through a classic two-step addition-elimination mechanism.

Caption: General mechanism of Nucleophilic Acyl Substitution.

-

Reaction with Amines (Amide Formation): This is arguably the most significant reaction of Pyrrole-2-carbonyl chloride, providing a robust and efficient route to pyrrole-2-carboxamides.[1] These amides are a privileged scaffold in medicinal chemistry, forming the basis for numerous bioactive compounds, including inhibitors of DNA gyrase and cyclooxygenase (COX).[1][9] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Reaction with Alcohols and Thiols (Ester/Thioester Formation): The compound reacts readily with alcohols and thiols to yield the corresponding esters and thioesters.[1] The high reactivity of the acyl chloride often allows these transformations to proceed smoothly at room temperature, typically with a base to neutralize the generated HCl.[1] This provides access to a vast library of pyrrole-2-carboxylic acid esters and thioesters for further functionalization or biological screening.

-

Hydrolysis: As mentioned, reaction with water leads to the formation of pyrrole-2-carboxylic acid.[1] While often an undesirable side reaction, it can be performed intentionally with aqueous acid or base. The resulting carboxylic acid is itself a useful intermediate, though it can be susceptible to decarboxylation under certain acidic conditions.[1]

-

Reduction: The acyl chloride can be reduced to the corresponding primary alcohol, pyrrole-2-methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1] Milder reagents may allow for the isolation of the intermediate aldehyde, though this can be challenging.

Electrophilic Aromatic Substitution: Modifying the Ring

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution.[3][10] However, the C-2 carbonyl chloride group acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack compared to unsubstituted pyrrole. This deactivation is most pronounced at the C-3 and C-5 positions.

Electrophilic substitution on the N-H pyrrole generally occurs preferentially at the C-2 (or C-5) position because the cationic intermediate is more resonance-stabilized.[11][12] With the C-2 position blocked, substitution on Pyrrole-2-carbonyl chloride is directed primarily to the C-4 position, and to a lesser extent, the C-5 position. Directing substitution to the C-3 position is more challenging. For targeted synthesis at specific positions, N-protection strategies, such as using a bulky phenylsulfonyl group, are often employed to sterically or electronically direct incoming electrophiles.[13]

Application Spotlight: Drug Discovery and Materials Science

The synthetic utility of Pyrrole-2-carbonyl chloride makes it a high-value intermediate in several cutting-edge applications.

-

Antibacterial Drug Development: Halogenated pyrrole-2-carboxamides, synthesized directly from Pyrrole-2-carbonyl chloride derivatives, are integral to the development of novel antibacterial agents.[1][4] These compounds often function as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4] The ability to rapidly generate diverse amide libraries from this precursor is a cornerstone of structure-activity relationship (SAR) studies in this area.

-

Anti-Inflammatory Agents: Pyrrole-containing compounds have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[9] Pyrrole-2-carbonyl chloride provides a key synthon for building the core structures of these potential anti-inflammatory drugs.

-

Functional Materials: The ability to form stable and robust amide bonds makes Pyrrole-2-carbonyl chloride a valuable reagent for modifying polymers and surfaces.[1] By grafting the pyrrole moiety onto material backbones, developers can introduce new electronic, optical, or binding properties, leading to the creation of novel functional polymers and sensors.

Experimental Protocol: Synthesis of a Pyrrole-2-carboxamide

This protocol details a representative procedure for the synthesis of a substituted pyrrole-2-carboxamide, a common workflow in drug discovery.

Objective: To synthesize N-benzyl-1H-pyrrole-2-carboxamide from Pyrrole-2-carbonyl chloride and benzylamine.

Materials:

-

Pyrrole-2-carbonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add Pyrrole-2-carbonyl chloride and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM. Add this solution dropwise to the cooled solution of Pyrrole-2-carbonyl chloride over 15-20 minutes with continuous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[1]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-1H-pyrrole-2-carboxamide.

Sources

- 1. Pyrrole-2-carbonyl chloride | 5427-82-7 | Benchchem [benchchem.com]

- 2. Donor–acceptor-stabilised germanium analogues of acid chloride, ester, and acyl pyrrole compounds: synthesis and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Pyrrole-2-carbonyl chloride | C5H4ClNO | CID 224558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

The Modulated Reactivity of Pyrrole-2-carbonyl Chloride: A Guide to Harnessing Electron-Withdrawing Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carbonyl chloride is a cornerstone reagent in synthetic chemistry, prized for its role as a versatile building block in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its reactivity, however, is not static. The introduction of electron-withdrawing groups (EWGs) onto the pyrrole ring fundamentally alters the electronic landscape of the molecule, creating a highly activated acylating agent with enhanced reactivity and selectivity. This guide provides an in-depth exploration of this phenomenon, offering field-proven insights, detailed mechanistic discussions, and robust experimental protocols for researchers aiming to leverage these effects in their synthetic strategies. We will dissect the causality behind the enhanced reactivity and provide a framework for its practical application in drug discovery and development.

The Electronic Dichotomy of Pyrrole-2-carbonyl Chloride

To appreciate the impact of substituents, one must first understand the intrinsic electronic nature of the parent molecule, pyrrole-2-carbonyl chloride. It exists in a state of electronic tension.

The π-Excessive Nature of the Pyrrole Ring

The pyrrole ring is a five-membered aromatic heterocycle. Unlike benzene, the lone pair of electrons on the nitrogen atom actively participates in the aromatic sextet, delocalizing around the ring.[2] This delocalization increases the electron density at the carbon atoms, making the pyrrole ring "π-excessive" and significantly more nucleophilic than benzene.[3] Consequently, pyrrole is highly susceptible to electrophilic attack, typically at the C2 or C5 positions where the intermediate carbocation enjoys the greatest resonance stabilization.[4][5]

The Acyl Chloride: A Potent Electron Sink

Conversely, the C2-carbonyl chloride moiety is a powerful electron-withdrawing group. The high electronegativity of both the oxygen and chlorine atoms pulls electron density away from the carbonyl carbon via the inductive effect.[6] This effect renders the carbonyl carbon highly electrophilic and primes it for nucleophilic acyl substitution, which is the cornerstone of its synthetic utility.[1][7] This inherent electrophilicity makes pyrrole-2-carbonyl chloride an excellent reagent for introducing the pyrrole-2-carbonyl scaffold into other molecules.[1]

Caption: Dueling electronic characteristics of pyrrole-2-carbonyl chloride.

This duality is central: the electron-rich ring is attached to a strongly electron-withdrawing, highly reactive functional group. The introduction of additional EWGs onto the ring tips this balance, dramatically enhancing the reactivity of the acyl chloride.

Enhancing Electrophilicity: The Role of Ring Substituents

Placing an electron-withdrawing group, such as a halogen or a nitro group, at the C4 or C5 position of the pyrrole ring has a profound and predictable impact on the reactivity of the C2-carbonyl chloride.

Inductive and Mesomeric Withdrawal

EWGs further deplete the pyrrole ring of its electron density. This occurs through two primary mechanisms:

-

Inductive Effect (-I): The electronegativity of the substituent pulls electron density away from the ring through the sigma bonds.

-

Mesomeric Effect (-M): For groups like -NO₂, the substituent can pull electron density from the ring's π-system through resonance.

This cumulative electron withdrawal from the ring is transmitted to the C2-carbonyl group. The carbonyl carbon, already electrophilic, becomes even more electron-deficient. This "super-activation" significantly lowers the energy barrier for nucleophilic attack.

Caption: Logical flow of EWG-induced reactivity enhancement.

Consequences for Synthetic Chemistry

This enhanced electrophilicity translates into tangible synthetic advantages:

-

Accelerated Reaction Rates: Reactions with nucleophiles proceed much more quickly, often at lower temperatures, reducing the potential for side reactions and decomposition.

-

Reaction with Weak Nucleophiles: The highly activated carbonyl group can react efficiently with weakly nucleophilic partners, such as sterically hindered amines or electron-poor anilines, which may be unreactive towards standard pyrrole-2-carbonyl chloride.

-

Improved Yields and Purity: Faster, cleaner reactions often lead to higher isolated yields of the desired product with fewer impurities to remove.

This principle is crucial in drug development, where the synthesis of diverse amide libraries (amide coupling) is a common strategy for exploring structure-activity relationships (SAR).[8] Halogen-substituted pyrrole-2-carboxamides, for instance, are integral fragments in natural and synthetic antibacterial agents that target DNA gyrase.[8]

Core Applications and Mechanistic Underpinnings

The primary utility of activated pyrrole-2-carbonyl chlorides is in nucleophilic acyl substitution reactions. The general mechanism proceeds via a two-step addition-elimination pathway.[1]

Caption: The Addition-Elimination mechanism for nucleophilic acyl substitution.

An EWG on the pyrrole ring stabilizes the negatively charged oxygen in the tetrahedral intermediate, accelerating the initial (and typically rate-limiting) addition step.

Key Transformations:

-

Amide Synthesis: Reaction with primary or secondary amines is the most common application, yielding highly stable pyrrole-2-carboxamides. This is fundamental to the synthesis of bioactive molecules.[9]

-

Ester Synthesis: Reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, produces pyrrole-2-carboxylates.[1]

-

Thioester Synthesis: Thiols react readily to form the corresponding thioesters.[1]

| Reaction Type | Nucleophile | Product Class | Relevance |

| Amidation | R₂NH | Pyrrole-2-carboxamide | Medicinal Chemistry, Drug Discovery[8][10] |

| Esterification | R'OH | Pyrrole-2-carboxylate | Precursors, Material Science |

| Thioesterification | R'SH | Pyrrole-2-carbothioate | Bio-organic Chemistry |

| Table 1: Key Synthetic Transformations of Pyrrole-2-carbonyl Chloride. |

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-designed protocols. The following methods provide a framework for the synthesis and comparative reactivity analysis of EWG-substituted pyrrole-2-carbonyl chlorides.

Protocol 1: Synthesis of 4-Fluoro-5-methyl-1H-pyrrole-2-carbonyl Chloride[8]

This protocol utilizes oxalyl chloride, a mild and effective chlorinating agent that produces only gaseous byproducts, simplifying purification.[1]

-

Objective: To convert a pyrrole-2-carboxylic acid into its corresponding highly reactive acyl chloride.

-

Materials:

-

4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid (1.0 mmol)

-

Oxalyl chloride (10.0 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Magnetic stirrer, round-bottom flask, argon/nitrogen inlet, bubbler.

-

-

Procedure:

-

Inert Atmosphere: Assemble the glassware and flame-dry under a stream of inert gas (argon or nitrogen) to remove all traces of moisture. Allow to cool to room temperature.

-

Reagent Addition: To a suspension of the carboxylic acid in anhydrous DCM (10 mL) in the flask, add oxalyl chloride (10 eq.) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction is typically complete when the suspension becomes a clear solution and gas evolution (CO₂, CO, HCl) ceases. Progress can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

-

Workup and Isolation: Once the reaction is complete, concentrate the clear solution under reduced pressure to remove the solvent and excess oxalyl chloride. This yields the title compound as a crude solid.

-

Validation & Storage: The product is often used immediately in the next step due to its moisture sensitivity. Purity can be confirmed by ¹H NMR (observing the disappearance of the carboxylic acid proton) and IR spectroscopy (appearance of a characteristic C=O stretch for an acyl chloride, typically >1750 cm⁻¹). Store under an inert atmosphere at low temperature (0–4 °C).[1]

-

Protocol 2: Comparative Amidation Reactivity Study

This protocol directly compares the reactivity of an unsubstituted versus an EWG-substituted pyrrole-2-carbonyl chloride with a model amine.

-

Objective: To demonstrate the rate-enhancing effect of an electron-withdrawing ring substituent.

-

Materials:

-

Reaction A: 1H-Pyrrole-2-carbonyl chloride (0.5 mmol)

-

Reaction B: 4-Fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride (0.5 mmol)

-

4-Methoxyaniline (a moderately reactive amine) (0.5 mmol)

-

Triethylamine (Et₃N) (0.6 mmol)

-

Anhydrous DCM (10 mL per reaction)

-

TLC plates, appropriate eluent (e.g., 30% Ethyl Acetate in Hexane).

-

-

Procedure:

-

Setup: Prepare two separate flasks (Flask A and Flask B) under an inert atmosphere.

-

Amine Solution: In each flask, dissolve 4-methoxyaniline (0.5 mmol) and Et₃N (0.6 mmol) in anhydrous DCM (5 mL). Cool the solutions to 0 °C in an ice bath.

-

Initiation: Prepare solutions of each acyl chloride (0.5 mmol) in anhydrous DCM (5 mL). Simultaneously, add the acyl chloride solution to the respective amine solutions (A to A, B to B) dropwise.

-

Reaction Monitoring (Self-Validation):

-

Immediately after addition (t=0) and at regular intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture.

-

Spot the aliquots on a TLC plate.

-

Visualize the plates under UV light. The consumption of the starting amine and the formation of the more non-polar amide product will be observed.

-

Expected Observation: The reaction in Flask B (with the fluoro-substituted acyl chloride) will show a significantly faster conversion of the starting material to the product compared to Flask A. Complete consumption of the amine may occur in minutes in Flask B, while taking an hour or more in Flask A.

-

-

Workup: After the reactions are complete (as judged by TLC), dilute each mixture with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide products.

-

Analysis: Compare the isolated yields and purity of the products from both reactions.

-

Safety and Handling of Acyl Chlorides

Acyl chlorides are reactive and hazardous chemicals that demand respect and careful handling.

-

Moisture Sensitivity: They react violently with water and alcohols, releasing corrosive hydrogen chloride (HCl) gas.[11] All reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (N₂ or Ar).[1]

-

Corrosivity and Toxicity: Acyl chlorides are corrosive to skin, eyes, and the respiratory tract. The HCl gas produced upon hydrolysis is also highly corrosive. Always handle them in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or laminate).[11]

-

Quenching and Disposal: Unused or residual acyl chlorides should be quenched slowly and carefully by adding the reagent to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a high-boiling point alcohol like isopropanol.[13] Never add water directly to an uncontained acyl chloride.

Conclusion and Strategic Outlook

The strategic placement of electron-withdrawing groups on the pyrrole ring is a powerful tool for modulating the reactivity of pyrrole-2-carbonyl chloride. By enhancing the electrophilicity of the carbonyl carbon, EWGs accelerate reaction rates, broaden the scope of applicable nucleophiles, and often lead to cleaner, more efficient synthetic transformations. This principle is not merely a theoretical curiosity but a field-proven strategy employed in the synthesis of complex, biologically active molecules. For researchers in drug discovery, understanding and applying these effects allows for the rapid and efficient generation of diverse chemical libraries, accelerating the path from hit identification to lead optimization. As the demand for novel therapeutics continues to grow, the controlled activation of privileged scaffolds like pyrrole will remain an indispensable strategy in the synthetic chemist's arsenal.

References

-

Wikipedia. (2023). Pyrrole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Hassan, M. (n.d.). Pyrrole reaction. Retrieved from [Link]

-

Zidar, N., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9579–9586. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

-

Mondal, P., et al. (2022). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. The Journal of Organic Chemistry, 87(3), 1774–1786. Retrieved from [Link]

-

Zeng, X.-C., et al. (2004). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Chinese Journal of Organic Chemistry, 24(7), 802-805. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

-

MBB College. (n.d.). Reactions of Pyrrole. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Donohoe, T. J., et al. (2008). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. The Journal of Organic Chemistry, 73(9), 3483–3492. Retrieved from [Link]

-

Yufeng. (2023). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily. Retrieved from [Link]

-

Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7891. Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Andrieux, C. P., et al. (1997). Substituent Effects on the Electrochemical Properties of Pyrroles and Small Oligopyrroles. Chemistry of Materials, 9(3), 705–713. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Sharma, R., et al. (2015). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic & Biomolecular Chemistry, 13(31), 8436–8440. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. Retrieved from [Link]

Sources

- 1. Pyrrole-2-carbonyl chloride | 5427-82-7 | Benchchem [benchchem.com]

- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vlifesciences.com [vlifesciences.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Solubility and stability of Pyrrole-2-carbonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of Pyrrole-2-carbonyl Chloride in Organic Solvents

Introduction

Pyrrole-2-carbonyl chloride is a pivotal reagent in synthetic organic chemistry, serving as a highly reactive intermediate for introducing the pyrrole-2-carbonyl moiety into a diverse range of molecules.[1] This five-membered aromatic heterocycle is a core component of numerous natural products and synthetically developed bioactive compounds, making its functionalization a subject of paramount importance in medicinal chemistry and drug development.[1] Its utility is prominent in the synthesis of pharmaceuticals, including novel antibacterial agents that act as dual DNA gyrase/topoisomerase IV inhibitors.[1][2]

The efficacy of pyrrole-2-carbonyl chloride in any synthetic route is fundamentally dictated by its behavior in solution. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, rendering it susceptible to nucleophilic attack.[1] This inherent reactivity, while synthetically useful, also presents significant challenges related to its stability. Undesired reactions with solvents or trace impurities can lead to degradation, byproduct formation, and reduced yields. Consequently, a comprehensive understanding of its solubility and stability across a spectrum of organic solvents is not merely academic; it is a critical prerequisite for successful process development, optimization, and scale-up.

This guide offers a detailed exploration of the solubility and stability profile of pyrrole-2-carbonyl chloride. It provides researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to effectively handle this versatile yet sensitive reagent.

Solubility Profile of Pyrrole-2-carbonyl Chloride

The solubility of pyrrole-2-carbonyl chloride is governed by the interplay between its polar pyrrole ring, capable of hydrogen bonding via the N-H group, and the highly polar, reactive acyl chloride functional group. While quantitative solubility data is not widely published due to the compound's reactive nature, a qualitative understanding can be derived from its chemical properties and documented behavior in various synthetic contexts.

The selection of an appropriate solvent is the most critical decision in its handling. An ideal solvent must dissolve the compound to a practical concentration without inducing degradation. Solvents are broadly categorized into three classes for this purpose: inert aprotic, polar aprotic, and protic.

-

Inert Aprotic Solvents : These are the preferred choice for handling and reacting pyrrole-2-carbonyl chloride. Their lack of acidic protons and low nucleophilicity minimizes the potential for degradation. Anhydrous conditions are crucial, as even trace moisture can lead to hydrolysis.[1] Dichloromethane is a frequently cited solvent for reactions involving this reagent, facilitating clean conversions and straightforward product isolation.[1][2]

-

Polar Aprotic Solvents : Solvents like N,N-Dimethylformamide (DMF) can be used, but with caution. While DMF can serve as a catalyst in the formation of acyl chlorides from carboxylic acids, it has also been reported to cause the formation of unidentified side products in some preparations.[1]

-

Protic Solvents : These solvents are generally incompatible. Alcohols, water, and primary or secondary amines will readily react with the acyl chloride group, leading to rapid decomposition of the starting material.[1]

The following table summarizes the expected solubility and stability of pyrrole-2-carbonyl chloride in common organic solvents.

| Solvent | Solvent Class | Solubility | Stability & Reactivity Notes |

| Dichloromethane (DCM) | Inert Aprotic | Soluble | High Stability. Widely used in synthesis. Must be anhydrous.[1][2] |

| Diethyl Ether | Inert Aprotic | Soluble | High Stability. Suitable for synthesis and handling. Must be anhydrous. |

| Toluene | Inert Aprotic | Soluble | High Stability. Used in coupling reactions, often at elevated temperatures.[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Moderate Stability. Must be anhydrous and peroxide-free. |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Moderate Stability. Can be used, but its polarity may facilitate side reactions.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Low Stability. Use with caution; may catalyze decomposition or side reactions.[1] |

| Ethanol / Methanol | Protic | Reacts | Unstable. Rapidly reacts to form the corresponding ethyl or methyl ester.[1][4] |

| Water | Protic | Reacts | Unstable. Rapidly hydrolyzes to form pyrrole-2-carboxylic acid.[1] |

| Amines (e.g., Triethylamine) | Protic/Basic | Reacts | Unstable. Rapidly reacts to form the corresponding amide. Used as a reagent, not a solvent.[1] |

Stability and Decomposition Pathways

The stability of pyrrole-2-carbonyl chloride is inversely proportional to its reactivity. The primary mechanism of its degradation is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.[1]

Key Decomposition Pathways:

-

Hydrolysis : This is the most common degradation pathway, occurring upon exposure to water or atmospheric moisture. The acyl chloride reacts with water to form pyrrole-2-carboxylic acid and hydrochloric acid.[1] This underscores the critical need for anhydrous conditions during handling and storage.[1]

-

Alcoholysis/Phenolysis : In the presence of alcohols or phenols, the compound is rapidly converted into the corresponding ester. This reaction is often exothermic and proceeds quickly even at room temperature.[1][5]

-

Aminolysis : Primary and secondary amines are potent nucleophiles that react vigorously with pyrrole-2-carbonyl chloride to form stable pyrrole-2-carboxamides. This is a fundamental reaction for building complex molecules but represents decomposition when the amine is an impurity or the solvent itself.[1]

-

Dimerization : Under basic conditions, such as in the presence of a non-nucleophilic base like triethylamine without a suitable trapping agent, pyrrole-2-carbonyl chloride can deprotonate to form a highly reactive ketene intermediate, which can then undergo dimerization.[1]

The diagram below illustrates the primary decomposition pathways resulting from reactions with common nucleophiles.

Caption: Major decomposition pathways of Pyrrole-2-carbonyl chloride.

Experimental Protocols

Verifying the integrity of pyrrole-2-carbonyl chloride in solution is essential for reproducible results. The following protocols provide methodologies for assessing its solubility and monitoring its stability.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid visual determination of solubility and immediate reactivity.

Methodology:

-

Preparation : Dispense approximately 1 mL of the anhydrous test solvent into a clean, dry vial.

-

Addition : Add 1-2 mg of pyrrole-2-carbonyl chloride to the solvent.

-

Observation : Cap the vial and gently agitate at room temperature. Observe for dissolution. Note any signs of reaction, such as gas evolution (HCl), color change, or precipitate formation.

-

Incremental Addition : If the solid dissolves completely, add small, successive portions (approx. 5 mg) until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).

-

Classification :

-

Soluble : > 20 mg dissolves in 1 mL.

-

Sparingly Soluble : 1-20 mg dissolves in 1 mL.

-

Insoluble : < 1 mg dissolves in 1 mL.

-

Reacts : Any visual sign of chemical reaction is observed.

-

Protocol 2: Quantitative Stability Monitoring by HPLC

Acyl chlorides are too reactive for direct analysis by standard reverse-phase HPLC. They hydrolyze on the column and are difficult to detect. A more robust method involves derivatization followed by HPLC analysis. This protocol is adapted from established methods for trace analysis of acyl chlorides.[6]

Principle: An aliquot of the solution is taken at specific time points and immediately reacted with a derivatizing agent (e.g., 2-nitrophenylhydrazine). This reaction converts the unstable acyl chloride into a stable, UV-active hydrazide derivative. The concentration of this derivative, which is proportional to the amount of remaining acyl chloride, is then quantified by HPLC.

Methodology:

-

Stock Solution Preparation : Prepare a solution of pyrrole-2-carbonyl chloride in the chosen anhydrous solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL). This is your t=0 reference.

-

Derivatization : a. Immediately transfer a 100 µL aliquot of the stock solution to a clean vial. b. Add 500 µL of a derivatizing solution (e.g., 100 µg/mL 2-nitrophenylhydrazine in acetonitrile).[6] c. Allow the reaction to proceed at room temperature for 30 minutes.[6] d. Quench the reaction and dilute the sample to 1 mL with the mobile phase.

-

Time-Course Analysis : a. Store the remaining stock solution under the desired test conditions (e.g., room temperature, protected from light). b. At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw another 100 µL aliquot and repeat the derivatization procedure (Step 2).

-

HPLC Analysis : a. Inject the derivatized samples onto a suitable HPLC system (e.g., C18 column). b. Use a UV detector set to a wavelength appropriate for the derivative. c. The peak area of the derivative is proportional to the concentration of pyrrole-2-carbonyl chloride remaining at that time point.

-

Data Interpretation : Plot the peak area against time to generate a stability profile. A rapid decrease in peak area indicates poor stability in the chosen solvent under the test conditions.

Caption: Experimental workflow for monitoring stability via HPLC.

Handling and Storage Recommendations

Given its reactivity, particularly its moisture sensitivity, stringent handling and storage procedures are mandatory to preserve the quality of pyrrole-2-carbonyl chloride.

-

Storage : The compound should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. Refrigeration (0–6°C) is recommended to minimize thermal degradation.[1]

-

Handling : All manipulations should be performed under an inert atmosphere using anhydrous solvents and clean, dry glassware. Use of a glovebox or Schlenk line is highly recommended. Avoid exposure to atmospheric moisture at all costs.

-

Solvent Choice : For long-term storage in solution, use only high-purity, anhydrous, inert aprotic solvents like dichloromethane. For synthetic reactions, the solvent must be chosen carefully to be compatible with all reagents and conditions.

Conclusion

Pyrrole-2-carbonyl chloride is an invaluable reagent whose successful application hinges on a disciplined approach to its handling. Its high reactivity makes it inherently unstable in the presence of nucleophilic species, with hydrolysis being the most prevalent decomposition pathway. The solvent of choice is therefore restricted to anhydrous, inert aprotic media, such as dichloromethane, to ensure its integrity. By understanding the principles of its solubility and the mechanisms of its degradation, and by employing robust analytical protocols to monitor its stability, researchers can confidently and reproducibly leverage the synthetic power of this important chemical building block.

References

- BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents? - Blog.

- Ataman Kimya. PYRROLE.

- Benchchem. Pyrrole-2-carbonyl chloride | 5427-82-7.

- Wikipedia. Pyrrole.

- Klančar, U., et al. (2021, March 30). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH.

- Zeng, X.-C., et al. (2004, July). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Chinese Journal of Organic Chemistry, 24(7), 802-805.

- Organic Chemistry Portal. Pyrrole synthesis.

- Biosynth. 1H-Pyrrole-2-carbonyl chloride | 5427-82-7 | FAA42782.

- PubChem. Pyrrole-2-carbonyl chloride | C5H4ClNO | CID 224558.

- Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carboxylic acid.

- Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

- ResearchGate. (2012, December 27). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?

- Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T.

- PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.

- Chemguide. reaction between acyl chlorides and alcohols - addition / elimination.

Sources

- 1. Pyrrole-2-carbonyl chloride | 5427-82-7 | Benchchem [benchchem.com]

- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of Pyrrole-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrrole-2-carbonyl chloride, a pivotal reagent in synthetic organic chemistry. We will delve into the historical discovery of its parent heterocycle, pyrrole, and meticulously detail the evolution of synthetic methodologies for this reactive acyl chloride. The focus will be on the underlying chemical principles, causality behind experimental choices, and field-proven protocols, ensuring a blend of theoretical understanding and practical applicability for professionals in research and drug development.

The Genesis of a Core Heterocycle: The Discovery of Pyrrole

The story of pyrrole-2-carbonyl chloride begins with the discovery of its foundational aromatic ring, pyrrole (C₄H₄NH). First detected in 1834 by F. F. Runge as a component of coal tar, it was later isolated in 1857 from the pyrolysate of bone.[1] The name "pyrrole" is derived from the Greek pyrrhos, meaning "reddish" or "fiery," alluding to the vibrant red color it imparts to a pine splint moistened with hydrochloric acid—the classic test for its presence.[1]

The pyrrole ring system is not merely a synthetic curiosity; it is a cornerstone of life itself. It forms the core of vital natural products such as heme in hemoglobin and the chlorophylls essential for photosynthesis.[1] This biological prevalence has cemented the pyrrole scaffold as a "privileged structure" in medicinal chemistry, frequently appearing in pharmaceuticals with diverse activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The ability to functionalize this ring is paramount, and pyrrole-2-carbonyl chloride serves as a key intermediate for introducing the pyrrole-2-carbonyl moiety into a vast array of molecules.[4]

The Advent of Synthesis: From Carboxylic Acid to Acyl Chloride

The first and most direct synthetic routes to pyrrole-2-carbonyl chloride originate from its corresponding carboxylic acid, pyrrole-2-carboxylic acid. The challenge lies in converting the relatively stable carboxylic acid into the highly reactive acyl chloride without degrading the sensitive pyrrole ring. The primary strategies involve nucleophilic acyl substitution using specific chlorinating agents.

The causality behind the selection of reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) is rooted in efficiency and purification. Both reagents react with the carboxylic acid to form the desired acyl chloride, but crucially, their byproducts are gaseous (SO₂, HCl, CO₂, CO).[4] This simplifies the workup procedure immensely, as the volatile byproducts can be easily removed under reduced pressure, often leaving a crude product of sufficient purity for subsequent steps.

Mechanistic Insight: The Role of Chlorinating Agents

The conversion of a carboxylic acid to an acyl chloride proceeds through the activation of the carboxyl group.

-

With Thionyl Chloride: The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate releases the acyl chloride, sulfur dioxide, and hydrogen chloride.[4]

-

With Oxalyl Chloride: The mechanism is similar but is often catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly reactive electrophilic iminium species. This reagent activates the carboxylic acid, which then undergoes nucleophilic attack by chloride to yield the final product. The use of oxalyl chloride is often preferred for its milder reaction conditions, making it suitable for more sensitive substrates.[4]

Caption: Reaction scheme for the synthesis of Pyrrole-2-carbonyl chloride.

Field-Proven Synthetic Protocols

The trustworthiness of a synthetic protocol is defined by its reproducibility and efficiency. Below are detailed, step-by-step methodologies for the synthesis of pyrrole-2-carbonyl chloride, representing the most common and reliable approaches used in research laboratories.

Protocol 1: Synthesis using Oxalyl Chloride

This method is favored for its mild conditions and the high purity of the resulting product.[4][5]

Experimental Workflow:

Caption: Experimental workflow for oxalyl chloride-mediated synthesis.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend pyrrole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: To this suspension, add oxalyl chloride (typically 2-10 equivalents) dropwise at room temperature. The addition of a catalytic amount of DMF (1-2 drops) can accelerate the reaction, although it may sometimes lead to side products.[4]

-

Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

-

Workup and Isolation: Once the reaction is complete, carefully concentrate the solution under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting solid is the crude pyrrole-2-carbonyl chloride.[5]

-

Storage: The product is sensitive to moisture and should be used immediately or stored in an airtight container under an inert atmosphere at low temperatures (0–4 °C).[4]